Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Description
Significance of Fluorine and Nitro Groups in Aromatic Systems for Chemical Reactivity and Synthetic Design
The introduction of fluorine atoms and nitro groups into aromatic systems profoundly influences their electronic properties and chemical reactivity, a feature strategically exploited in synthetic design. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can modulate the acidity (pKa) of nearby functional groups, which can enhance bioavailability and receptor binding affinity in medicinal chemistry. mdpi.com The carbon-fluorine bond is also notable for its high strength and general metabolic stability, making fluorination a common strategy in drug development. mdpi.com
The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. minia.edu.eg This deactivates the aromatic ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. nih.gov The combined presence of fluorine and a nitro group on an aromatic ring creates a highly electron-deficient system. This electronic arrangement makes the ring susceptible to attack by nucleophiles, often leading to the displacement of a halide or the nitro group itself, a reaction of great synthetic utility. nih.govrsc.orgresearchgate.net The specific positioning of these groups is crucial; for instance, the ortho-positioning of a nitro group to a sulfonyl fluoride (B91410) has been shown to be essential for the antibacterial activity of certain compounds. nih.govresearchgate.netresearchgate.net
Overview of Substituted Phenylacetate (B1230308) Esters in Organic Synthesis
Substituted phenylacetate esters and their parent acids are a significant class of compounds in organic synthesis. atamanchemicals.com They serve as versatile intermediates in the production of a wide array of products, including pharmaceuticals, perfumes, and plasticizers. nih.gov The phenylacetic acid framework is a common structural motif in biologically active molecules. For example, phenylacetic acid itself is a metabolite of phenylalanine with potential antineoplastic activity. atamanchemicals.com
The ester functional group in these molecules can be readily transformed. Saponification, a reaction involving heating with a strong base, can convert the ester back to the corresponding carboxylic acid and an alcohol. wikipedia.org This carboxylic acid can then participate in a variety of other chemical reactions. Furthermore, the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl and the aromatic ring is activated, making it amenable to a range of C-C bond-forming reactions. This reactivity makes substituted phenylacetate esters valuable starting materials for building more complex molecular architectures.
Research Context of Methyl 2-(4-fluoro-3-nitrophenyl)acetate within Contemporary Chemical Research
This compound (CAS No. 226888-37-5) is primarily recognized as a key intermediate in organic synthesis. ambeed.com Its value in contemporary research stems from the combination of its functional groups, which offer multiple pathways for chemical modification.
The compound features:
An aromatic ring activated by both a fluorine atom and a nitro group, making it primed for nucleophilic aromatic substitution reactions.
An ester group that can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization.
An activated methylene bridge that can be functionalized.
This trifecta of reactivity makes this compound a valuable building block for synthesizing more complex target molecules, particularly in the fields of medicinal chemistry and fine chemicals. nbinno.com The strategic placement of the fluoro and nitro groups allows for selective reactions, enabling chemists to construct intricate molecular frameworks with high precision. Its structural similarity to intermediates used in the synthesis of pharmaceuticals underscores its importance in drug discovery and development pipelines. nbinno.com
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-fluoro-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTVFSTWEJOKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226888-37-5 | |
| Record name | methyl 2-(4-fluoro-3-nitrophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methyl 2 4 Fluoro 3 Nitrophenyl Acetate
Synthetic Routes and Mechanistic Considerations
The construction of the Methyl 2-(4-fluoro-3-nitrophenyl)acetate molecule hinges on the effective formation of the ester functional group and the correct arrangement of substituents on the phenyl ring. The two principal retrosynthetic disconnections lead to either an arylacetic acid precursor for esterification or a fluoronitroaromatic core for nucleophilic substitution.
Esterification Approaches for Arylacetic Acids
A direct and common method for the synthesis of esters is the esterification of a carboxylic acid. In this approach, 4-fluoro-3-nitrophenylacetic acid serves as the immediate precursor to the target compound.
Acid-catalyzed esterification, or Fischer esterification, is an equilibrium-controlled reaction. d-nb.infomasterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
To drive the equilibrium towards the product, common strategies include using a large excess of the alcohol or removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus. masterorganicchemistry.com
Typical catalysts for Fischer esterification include:
| Catalyst | Formula | Notes |
| Sulfuric Acid | H₂SO₄ | A strong and commonly used catalyst. operachem.com |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | An effective solid acid catalyst. |
| Hydrochloric Acid | HCl | Can be used, often generated in situ from acetyl chloride. |
The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. operachem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Nucleophilic Substitution Reactions in Fluorinated Nitroaromatic Systems
An alternative synthetic strategy involves the formation of the carbon-carbon bond of the acetic acid moiety via a nucleophilic substitution reaction on a fluorinated nitroaromatic precursor.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho or para to a good leaving group, such as fluorine, significantly activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comnih.gov
The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The high electronegativity of the fluorine atom makes the attached carbon atom highly electrophilic and thus susceptible to nucleophilic attack. nih.gov Furthermore, the C-F bond is strong, but in the context of SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.
In appropriately substituted nitroaromatic compounds, both the nitro group and a halogen atom can potentially act as leaving groups in SNAr reactions. The relative leaving group ability depends on the specific substrate, nucleophile, and reaction conditions. Generally, in activated systems, fluoride (B91410) is an excellent leaving group. nih.gov The nitro group can also be displaced, particularly when it is positioned at a site activated by other electron-withdrawing groups.
A plausible SNAr approach to a precursor of this compound could involve the reaction of a di-substituted fluoronitrobenzene, such as 1,4-difluoro-2-nitrobenzene, with a nucleophile that can be subsequently converted to the acetic acid side chain. For instance, reaction with a malonic ester enolate followed by hydrolysis and decarboxylation is a standard method for the synthesis of arylacetic acids.
A Chinese patent describes a method for preparing 2-(4-nitrophenyl)butyric acid by reacting p-nitrohalobenzene with an alkyl acetoacetate in the presence of a base, which proceeds via an SNAr mechanism. google.com This suggests that a similar strategy could be employed for the synthesis of the target molecule, potentially using a fluoronitrobenzene derivative and a suitable carbanionic nucleophile derived from an acetate (B1210297) equivalent.
Role of electron-withdrawing nitro groups in enhancing reactivity for nucleophilic substitution.
The presence of a nitro group (NO2) significantly enhances the reactivity of an aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings are typically electron-rich and thus, react with electrophiles. However, the attachment of a strong electron-withdrawing group, such as a nitro group, can render the aromatic ring susceptible to nucleophilic attack. chemistrysteps.com
The nitro group activates the ring by making it electron-deficient. chemistrysteps.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group. chemistrysteps.com In this orientation, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comyoutube.com This stabilization of the intermediate is a key factor in increasing the reaction rate. wikipedia.org When the nitro group is in the meta position, it can only offer inductive stabilization, which is less effective than resonance stabilization. youtube.com
The mechanism of an SNAr reaction involves two steps: the addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.comcsbsju.edu The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group facilitates this step by delocalizing the negative charge, thereby lowering the activation energy of the reaction. csbsju.edu
Table 1: Influence of Nitro Group Position on SNAr Reactivity
| Position of Nitro Group | Activating Effect | Stabilization of Intermediate |
| Ortho | Strong | Resonance and Inductive |
| Para | Strong | Resonance and Inductive |
| Meta | Weak | Inductive Only |
Studies on factors influencing SNAr reaction rates and selectivity.
Several factors have a significant impact on the rates and selectivity of nucleophilic aromatic substitution (SNAr) reactions. These include the nature of the substrate, the leaving group, the nucleophile, and the solvent. researchgate.netyoutube.com
Substrate Structure: The presence and number of electron-withdrawing groups (EWGs) on the aromatic ring are crucial. As discussed previously, EWGs like nitro groups activate the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. chemistrysteps.com
Leaving Group: The nature of the leaving group also affects the reaction rate. In contrast to SN2 reactions, where iodide is the best leaving group among halogens, in SNAr reactions, fluoride is often the best leaving group. chemistrysteps.comwikipedia.org This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. csbsju.edu The order of leaving group ability for halogens in SNAr reactions is typically F > Cl ≈ Br > I. wikipedia.org
Nucleophile: The reactivity of the nucleophile also plays a role. Stronger nucleophiles generally react faster. The basicity and polarizability of the nucleophile can influence its reactivity in SNAr reactions. nih.gov
Solvent: The solvent can influence the reaction rate by solvating the nucleophile and the intermediate Meisenheimer complex. Aprotic polar solvents are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. nih.gov Protic solvents can solvate the anionic nucleophile through hydrogen bonding, which can decrease its reactivity. nih.gov
Table 2: Key Factors Influencing SNAr Reactions
| Factor | Influence on Reaction Rate and Selectivity |
| Substrate | Electron-withdrawing groups (ortho/para) increase the rate. |
| Leaving Group | More electronegative halogens are often better leaving groups (F > Cl ≈ Br > I). |
| Nucleophile | Stronger, less solvated nucleophiles react faster. |
| Solvent | Aprotic polar solvents often enhance the rate. |
Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions
Aryl fluorosulfates have emerged as effective coupling partners in palladium-catalyzed carbonylation reactions for the synthesis of esters. mdpi.comdntb.gov.uanih.govnjtech.edu.cn This methodology provides an alternative to the use of traditional aryl halides and pseudohalides. mdpi.comnjtech.edu.cn The reaction typically involves the use of an aryl formate as a CO surrogate, which avoids the need for handling toxic carbon monoxide gas. organic-chemistry.org
The palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base, such as triethylamine, in a solvent like DMF. mdpi.comdntb.gov.uanih.govnjtech.edu.cn The reaction mechanism is believed to involve the decarbonylation of the aryl formate to generate CO in situ, which then participates in the palladium catalytic cycle. organic-chemistry.org This method has been shown to be efficient for producing a variety of esters in moderate to good yields. mdpi.comdntb.gov.uanih.govnjtech.edu.cn
Table 3: Typical Conditions for Palladium-Catalyzed Carbonylation of Aryl Fluorosulfates
| Component | Example | Role |
| Aryl Electrophile | Aryl Fluorosulfate | Substrate |
| Carbonyl Source | Aryl Formate | CO surrogate |
| Catalyst | Pd(OAc)₂ | Palladium source |
| Ligand | XantPhos | Stabilizes the catalyst and promotes the reaction |
| Base | Triethylamine | Neutralizes acidic byproducts |
| Solvent | DMF | Reaction medium |
Palladium-catalyzed cross-coupling reactions are known for their high functional group tolerance, which is a significant advantage in organic synthesis. mdpi.com Specifically, these reactions have demonstrated good tolerance for both nitro and fluoro substituents on the aromatic rings of the coupling partners. mdpi.comdntb.gov.uanih.govnjtech.edu.cn
The presence of a nitro group, a strong electron-withdrawing group, does not typically inhibit the catalytic cycle of many palladium-catalyzed reactions. mdpi.comdntb.gov.uanih.govnjtech.edu.cn Similarly, the carbon-fluorine bond, which is the strongest single bond to carbon, is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, allowing for the selective reaction at other positions on the aromatic ring. mdpi.com This tolerance allows for the synthesis of complex molecules bearing these functional groups, which can be valuable for further synthetic transformations. mdpi.comdntb.gov.uanih.govnjtech.edu.cn The ability to perform these reactions on substrates with nitro and fluoro groups is crucial for the synthesis of a wide range of functionalized aromatic compounds. mdpi.com
Precursor Synthesis and Derivatization Strategies
The preparation of suitable precursors is a critical first step in the synthesis of this compound. These precursors are designed to possess the required fluoro and nitro-substituted aromatic core, which can then be further elaborated to introduce the acetate moiety.
Synthesis of (2-Fluoro-3-nitrophenyl)methanol and Related Intermediates
While not a direct precursor to the 4-fluoro isomer, the synthesis of (2-fluoro-3-nitrophenyl)methanol illustrates a common strategy for creating functionalized benzyl intermediates that can be analogous to precursors for the target molecule. A prevalent method for the synthesis of this alcohol involves the reduction of a corresponding benzoic acid ester.
For instance, (2-fluoro-3-nitrophenyl)methanol can be prepared from methyl 2-fluoro-3-nitrobenzoate. chemicalbook.com The synthesis is typically achieved through reduction using a hydride reagent. A general procedure involves dissolving methyl 2-fluoro-3-nitrobenzoate in a solvent like toluene and cooling the solution to a low temperature, such as -78 °C. chemicalbook.com A reducing agent, diisobutylaluminium hydride (DIBAL), is then added slowly to the solution. chemicalbook.com The reaction mixture is stirred for a period at low temperature and then allowed to warm to 0 °C to ensure the completion of the reduction. chemicalbook.com
The reaction is subsequently quenched by the addition of methanol (B129727), followed by an aqueous saturated solution of Rochelle's salt. chemicalbook.com After extraction with an organic solvent like ethyl acetate and purification, (2-fluoro-3-nitrophenyl)methanol can be obtained in high yield. chemicalbook.com One specific example of this reduction yielded the product as a brown oil with a 95% yield. chemicalbook.com This strategy of reducing a carboxyl group to a hydroxymethyl group is a fundamental transformation for creating versatile intermediates in multi-step syntheses.
Table 1: Synthesis of (2-Fluoro-3-nitrophenyl)methanol chemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|
Preparation of 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester
A highly effective and versatile strategy for the synthesis of 2-fluoro-2-arylacetic acid derivatives involves the use of diethyl 2-fluoromalonate ester as a key building block. This approach leverages a nucleophilic aromatic substitution reaction followed by hydrolysis and decarboxylation to construct the desired fluoroarylacetic acid core. A similar strategy is detailed in the synthesis of 2,4,5-trifluorophenylacetic acid, which starts from 2,4,5-trifluoronitrobenzene and demonstrates the key steps applicable to the synthesis of (4-fluoro-3-nitrophenyl)acetic acid. google.com
The core of this methodology is a nucleophilic aromatic substitution (SNAr) reaction. In this step, the carbanion generated from a malonic ester attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide. The aromatic ring must be activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. vapourtec.comyoutube.com
In a process analogous to the synthesis of the target compound's precursor, 2,4,5-trifluoronitrobenzene is used as the starting material. google.com The fluorine atom at the 4-position (para to the nitro group) is highly activated towards nucleophilic substitution. The reaction involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate in the presence of a strong base, such as sodium hydroxide (B78521). google.com This reaction yields an intermediate, diethyl 2,5-difluoro-4-nitrophenylmalonate. google.com The success of this SNAr reaction hinges on the ability of the nitro group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.com
Following the successful SNAr reaction, the resulting substituted malonic ester undergoes further transformations to yield the final acetic acid derivative. The common sequence involves hydrolysis of the ester groups followed by acidification and decarboxylation. google.com
In the synthesis of the related 2,4,5-trifluorophenylacetic acid, the intermediate diethyl 2,5-difluoro-4-nitrophenylmalonate is subjected to hydrolysis, acidification, and decarboxylation to give 2,5-difluoro-4-nitrophenylacetic acid. google.com This transformation effectively converts the malonate group into the desired acetic acid side chain.
To arrive at the final target compound, this compound, the precursor (4-fluoro-3-nitrophenyl)acetic acid would undergo a standard esterification reaction. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Table 2: Key Steps in the Malonic Ester Synthesis Route for Fluoro-Nitrophenylacetic Acids google.com
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2,4,5-Trifluoronitrobenzene, Diethyl malonate, NaOH | Diethyl 2,5-difluoro-4-nitrophenylmalonate |
| 2 | Hydrolysis, Acidification, Decarboxylation | Diethyl 2,5-difluoro-4-nitrophenylmalonate | 2,5-Difluoro-4-nitrophenylacetic acid |
Fluorination of Nitro and Nitrile Compounds
Direct fluorination of organic molecules represents an alternative strategy for the synthesis of fluorinated compounds. Electrophilic fluorinating agents are often employed for this purpose. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known to be effective for the fluorination of a variety of nitro and nitrile compounds under mild conditions.
The success of these fluorination reactions can be highly dependent on the substrate and the reaction conditions, particularly the choice and amount of base used. For instance, methine and methylene (B1212753) groups adjacent to a nitro group can be mono- or di-fluorinated using Selectfluor in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach offers a direct way to introduce fluorine atoms into molecules that already contain other desired functional groups.
Optimization of Reaction Conditions and Yield Enhancement
For nucleophilic aromatic substitution reactions, temperature control is crucial. For example, in the preparation of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene, the reaction with potassium tert-butoxide and methanol is initiated at 0°C and then allowed to warm to 20°C. google.com This careful temperature management helps to control the exothermic reaction and minimize side products.
In reduction reactions, such as the conversion of a nitro group to an amine using Raney Nickel and hydrogen gas, controlling the pressure of the hydrogen gas is important for safety and reaction efficiency. google.com Similarly, during nitration reactions, such as the introduction of a nitro group using fuming nitric acid in sulfuric acid, maintaining a low temperature (e.g., 0-5°C) is critical to prevent over-nitration and decomposition of the starting material. google.com
Furthermore, process optimization can involve streamlining the workflow. For example, in some syntheses utilizing diethyl 2-fluoromalonate, it was found that the intermediate diester did not require extensive purification before proceeding to the decarboxylation step, saving time and resources. The choice of solvent and quenching agents also plays a vital role. In the DIBAL reduction of methyl 2-fluoro-3-nitrobenzoate, the use of a saturated Rochelle's salt solution during the workup facilitates a cleaner separation of the organic and aqueous layers. chemicalbook.com These optimizations, from temperature and pressure control to purification strategies, are essential for developing a robust and economically viable synthesis.
Novel Synthetic Approaches for α-Fluorocarboxylic Acids and Derivatives
The introduction of a fluorine atom into organic molecules can significantly alter their biological and chemical properties. Consequently, the development of efficient and selective methods for the synthesis of α-fluorocarboxylic acids and their derivatives is a topic of considerable research interest. This section explores several cutting-edge strategies that have emerged in this field.
Decarboxylative Fluorination Reactions
Decarboxylative fluorination has emerged as a powerful tool for the synthesis of organofluorides from readily available carboxylic acids. This method involves the replacement of a carboxyl group with a fluorine atom.
One prominent approach utilizes photoredox catalysis to facilitate the decarboxylative fluorination of aliphatic carboxylic acids. This method is operationally simple and proceeds under redox-neutral conditions. The reaction is typically promoted by an iridium-based photocatalyst under blue LED light irradiation. This process has been shown to be effective for a wide range of carboxylic acids, affording the corresponding fluorinated products in good yields.
Another strategy involves the use of silver catalysts to induce a single-electron-transfer (SET) oxidation, which initiates the decarboxylation and subsequent fluorination. This method provides a complementary approach to photoredox catalysis.
Recent research has also demonstrated the direct decarboxylative cross-coupling of α-monofluoro carboxylic acids with organohalides. This dual catalytic system, employing both an iridium photocatalyst and a nickel complex, allows for the synthesis of a diverse array of fluorinated products with yields up to 86%. researchgate.netoup.com
Table 1: Examples of Decarboxylative Fluorination Reactions
| Starting Material | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylacetic acid | Ir-based photocatalyst, Ni-based catalyst | 1-fluoro-1-phenylethane | 15% |
Note: The yields can be influenced by the specific substrates and reaction conditions.
Reactions of Ketene Acetals with AcOF
The reaction of ketene acetals with acetyl hypofluorite (AcOF) provides an effective route to α-fluorocarboxylic acid derivatives. This electrophilic fluorination method circumvents some of the challenges associated with nucleophilic fluorination, such as elimination and rearrangement reactions.
In this approach, the corresponding carboxylic esters or acids are first converted into their ketene acetal derivatives. These enol derivatives then react with AcOF, which is generated directly from fluorine gas. This method has been successfully applied to the synthesis of α-fluoroibuprofen and other α- and β-branched carboxylic acid derivatives that are not amenable to direct fluorination. The reactions are typically fast and can be adapted for the incorporation of the fluorine-18 isotope, which is valuable for positron emission tomography (PET).
A related strategy involves the in-situ generation of silyl ketene acetals from α-arylcarboxylic acids using a strong base, followed by direct fluorination with an electrophilic fluorine source like Selectfluor®. google.com This one-pot procedure offers a convenient and efficient pathway to α-fluoro-α-arylcarboxylic acids.
Use of Unbalanced Ion Pair Promoters in Nucleophilic Fluorinations
Nucleophilic fluorination using alkali metal fluorides like potassium fluoride (KF) is an attractive and atom-economical method. However, the low solubility and high lattice energy of KF often limit its reactivity. To overcome these limitations, the concept of "unbalanced ion pair" promoters has been introduced. acs.orgresearchgate.netcdnsciencepub.com
An unbalanced ion pair consists of a bulky, charge-delocalized cation and a small, charge-localized anion. acs.orgresearchgate.netcdnsciencepub.com This combination has been shown to significantly accelerate nucleophilic fluorination reactions using KF. The proposed mechanism involves the formation of a triple ion between the unbalanced ion pair and the KF ion pair, which facilitates the nucleophilic attack of the fluoride ion.
Furthermore, these promoters can be supported on a polymer resin, allowing for easy recovery and reuse, which is advantageous for both batch and continuous flow processes. acs.orgcdnsciencepub.com This methodology has demonstrated good tolerance to water in the reaction medium. acs.orgcdnsciencepub.com
Table 2: Examples of Unbalanced Ion Pair Promoters
| Cation | Anion |
|---|---|
| Tetrabutylammonium | Sulfate |
Charge-Transfer Complex Induced Fluorination of Phenylacetic Acid Derivatives
A novel and divergent strategy for the fluorination of phenylacetic acid derivatives involves the induction by a charge-transfer complex. acs.orgresearchgate.net This method utilizes a charge-transfer complex formed between Selectfluor and 4-(dimethylamino)pyridine (DMAP). acs.orgresearchgate.net
A key feature of this approach is the critical role of the solvent in determining the reaction outcome. acs.orgresearchgate.net
In the presence of water: Decarboxylative fluorination occurs through a single-electron oxidation pathway.
Under non-aqueous conditions: Direct α-fluorination of the phenylacetic acid derivative takes place, leading to the formation of α-fluoro-α-arylcarboxylic acids. acs.orgresearchgate.net
This solvent-dependent selectivity switch allows for the controlled synthesis of different fluorinated products from the same starting material. The reaction proceeds at room temperature and generally provides good to excellent yields. researchgate.net
Table 3: Solvent-Dependent Fluorination of Phenylacetic Acid Derivatives
| Solvent System | Predominant Reaction Pathway | Product Type |
|---|---|---|
| Aqueous | Decarboxylative Fluorination | Alkyl Fluoride |
Spectroscopic Characterization and Advanced Analytical Techniques for Methyl 2 4 Fluoro 3 Nitrophenyl Acetate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for Methyl 2-(4-fluoro-3-nitrophenyl)acetate are not widely published, its expected spectral characteristics can be reliably predicted based on the well-established principles of NMR and extensive data available for structurally similar analogues.
¹H NMR analysis, including chemical shifts and coupling constants
In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl, methylene (B1212753), and aromatic protons. The electron-withdrawing effects of the nitro and fluoro substituents significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).
Aromatic Protons: The three protons on the phenyl ring would likely appear in the range of δ 7.0-8.5 ppm. Their splitting patterns are complex due to coupling with each other and with the fluorine atom. For instance, the proton ortho to the nitro group is expected to be the most downfield.
Methylene Protons (-CH₂-) : The two protons of the methylene group adjacent to the aromatic ring would appear as a singlet, typically in the range of δ 3.5-4.0 ppm.
Methyl Protons (-OCH₃) : The three protons of the methyl ester group would also appear as a sharp singlet, generally slightly more upfield than the methylene protons, around δ 3.7 ppm.
Coupling constants (J), which describe the interaction between neighboring nuclei, are critical for assigning proton signals. Typical aromatic proton-proton couplings are in the range of 7-9 Hz for ortho, 2-3 Hz for meta, and <1 Hz for para arrangements. google.com Crucially, coupling between the fluorine atom and the aromatic protons (JHF) would also be observed, with values typically ranging from 5-10 Hz for ortho-coupling and 2-5 Hz for meta-coupling.
Table 1: Expected ¹H NMR Data for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H | ~7.5 - 8.2 | Multiplet (m) | JHH ≈ 7-9 (ortho), 2-3 (meta)JHF ≈ 5-10 (ortho), 2-5 (meta) |
| Methylene (-CH₂-) | ~3.8 | Singlet (s) | N/A |
| Methyl (-OCH₃) | ~3.7 | Singlet (s) | N/A |
¹³C NMR analysis, including chemical shifts
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Carbonyl Carbon (-C=O) : The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 168-172 ppm.
Aromatic Carbons : The six aromatic carbons would appear between δ 115-160 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a large coupling constant (JCF) and its chemical shift will be significantly affected. The carbon attached to the nitro group (C-NO₂) will also be shifted downfield due to strong electron withdrawal.
Methylene Carbon (-CH₂-) : The methylene carbon signal is expected around δ 40-45 ppm.
Methoxy (B1213986) Carbon (-OCH₃) : The methoxy carbon typically appears in the range of δ 50-55 ppm.
For comparison, in the analogue 4-Fluoroacetophenone, the aromatic carbons show shifts at δ 115.5, 115.7, 130.9, and 131.0 ppm. The presence of the additional nitro group in this compound would further influence these values.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | 168 - 172 |
| Aromatic (C-F) | ~155 - 160 (doublet, large ¹JCF) |
| Aromatic (C-NO₂) | ~145 - 150 |
| Aromatic (C-H, C-C) | 115 - 140 |
| Methoxy (-OCH₃) | 52 - 55 |
| Methylene (-CH₂-) | 40 - 45 |
¹⁹F NMR spectroscopy for characterization of fluorinated compounds
¹⁹F NMR is a powerful and highly sensitive technique for the characterization of organofluorine compounds. This is due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. The chemical shifts in ¹⁹F NMR span a very wide range, making it easier to distinguish between fluorine atoms in different chemical environments.
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift is influenced by the electronic effects of the other substituents on the aromatic ring. In fluorobenzene (B45895) analogues, the presence of an electron-withdrawing nitro group typically causes a downfield shift (less negative ppm value) compared to unsubstituted fluorobenzene (δ -113.15 ppm). The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is exceptionally useful for confirming the presence and electronic environment of fluorine in the molecule.
Mass Spectrometry (MS) Applications
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry for accurate mass determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₈FNO₄), the predicted monoisotopic mass is 213.04373 Da.
In practice, analysis is often performed on protonated molecules ([M+H]⁺). The predicted accurate mass for the [M+H]⁺ ion of this compound is 214.05101 Da. Experimental data from a patent document reports a value of m/z = 214.26 for the [M+1]⁺ ion, confirming the molecular weight of the synthesized compound. This precise mass measurement is crucial for distinguishing the target compound from other potential isomers or impurities with the same nominal mass.
Table 3: Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Accurate Mass (m/z) | Reported Experimental Mass (m/z) |
|---|---|---|---|
| [M] | C₉H₈FNO₄ | 213.04373 | - |
| [M+H]⁺ | C₉H₉FNO₄⁺ | 214.05101 | 214.26 |
LC-MS and UPLC for purity assessment and structural elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are routinely used to assess the purity of synthetic products like this compound.
In an LC-MS analysis, a sample is first passed through a chromatography column, which separates the target compound from starting materials, byproducts, and other impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the confirmation of the molecular weight of the main product peak and the identification of any impurities present in the sample. UPLC, which uses smaller column particles, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, making it particularly well-suited for analyzing complex reaction mixtures. These techniques are invaluable for monitoring the progress of a reaction and for the quality control of the final product.
Applications in Targeted and Non-targeted Screening
In modern analytical chemistry, targeted and non-targeted screening are powerful strategies for identifying and quantifying chemical compounds in complex mixtures. Targeted analysis focuses on detecting and measuring a predefined list of known compounds. waters.com In contrast, non-targeted analysis (NTA) aims to identify as many chemical entities as possible in a sample, including unknown substances and transformation products, without a pre-selected list. eurofinsus.comwaters.com Both approaches heavily rely on high-resolution mass spectrometry (HRMS) coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). waters.comnih.gov
This compound, as a synthetic intermediate, can be relevant in both screening paradigms. In a targeted approach, analytical methods would be specifically developed to detect and quantify this compound. This is crucial in industrial settings for monitoring the progress of a chemical reaction, assessing the purity of the final product, or detecting its presence as a potential impurity. For instance, if this compound is a precursor in the synthesis of a pharmaceutical or agrochemical, a targeted screening method would ensure its complete conversion and the absence of its residue in the final product.
In non-targeted screening, this compound could be identified as an "emerging" or previously uncharacterized compound in environmental or biological samples. NTA workflows are designed to comprehensively profile all detectable substances in a sample. eurofinsus.comnih.gov Given the widespread use of fluorinated and nitrated aromatic compounds, derivatives like this compound could potentially be found in industrial wastewater or as a transformation product of other chemicals. Techniques such as GC-MS and LC-HRMS are employed to first detect the features of unknown compounds, which are then identified by comparing their mass spectra and fragmentation patterns against spectral libraries and databases. waters.comnih.gov The presence of fluorine, for example, can be used as a filter in data processing to specifically search for fluorinated compounds in complex datasets. nih.govshimadzu.com
Vibrational Spectroscopy: IR and Raman
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum provides a unique fingerprint, allowing for the confirmation of its key structural features. The characteristic absorption bands for its principal functional groups can be predicted based on established correlation tables and data from analogous structures. researchgate.netmasterorganicchemistry.com
The nitro group (–NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1550–1500 cm⁻¹ region and a symmetric stretch in the 1355–1300 cm⁻¹ region. researchgate.net The carbon-fluorine (C-F) bond of the fluorinated aromatic ring produces a strong absorption band in the 1250–1000 cm⁻¹ range. vscht.cz The ester functional group is readily identified by the very strong carbonyl (C=O) stretching vibration, which for a saturated ester like this, appears around 1750–1735 cm⁻¹. libretexts.org The carbon-nitrogen (C-N) stretching vibration is generally weaker and appears in the fingerprint region.
Table 1. Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100–3000 | Medium to Weak |
| Aliphatic C-H (in -CH₂- and -OCH₃) | Stretching | 3000–2850 | Medium |
| Ester C=O | Stretching | 1750–1735 | Strong, Sharp |
| Aromatic C=C | Stretching | 1600–1400 | Medium to Weak |
| Nitro N-O | Asymmetric Stretching | 1550–1500 | Strong |
| Nitro N-O | Symmetric Stretching | 1355–1300 | Strong |
| Aryl C-F | Stretching | 1250–1000 | Strong |
| Ester C-O | Stretching | 1300–1000 | Medium |
| Aryl C-N | Stretching | 1360–1250 | Medium |
Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR analysis. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rules: IR bands are strong for vibrations that cause a change in the molecule's dipole moment, whereas Raman bands are strong for vibrations that cause a change in the molecule's polarizability. nih.gov
For this compound, Raman spectroscopy would provide valuable confirmatory data. Vibrations of symmetric, non-polar bonds, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. For example, the symmetric stretching vibration of the nitro group (–NO₂) and the breathing modes of the aromatic ring are expected to produce intense signals in the Raman spectrum. nih.gov Conversely, the highly polar carbonyl (C=O) and C-F bonds would likely show weaker (though still observable) bands in the Raman spectrum compared to their strong absorptions in the IR spectrum. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation. griffith.edu.au
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is the premier method for assessing the purity of substances like this compound. Reverse-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for this type of analysis.
In a typical RP-HPLC setup, a sample of this compound is injected into the system and separated on a C18 or phenyl-based column. researchgate.net A UV detector is commonly used for detection, as the nitrophenyl group provides strong chromophores that absorb UV light effectively. The resulting chromatogram displays peaks corresponding to the target compound and any impurities present. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.
Furthermore, HPLC is exceptionally useful for the analysis of isomer ratios. researchgate.net During the synthesis of this compound, positional isomers such as Methyl 2-(3-fluoro-4-nitrophenyl)acetate or other regioisomers might be formed as byproducts. cymitquimica.com Due to subtle differences in their polarity and interaction with the stationary phase, these isomers can often be separated and quantified using an optimized HPLC method, which is critical for quality control in chemical manufacturing. researchgate.net
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov this compound, being a moderately volatile and thermally stable ester, is well-suited for analysis by GC. When coupled with a detector like a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, GC becomes a highly effective tool.
GC analysis can determine the purity of a sample by separating the main component from volatile impurities, such as residual solvents or starting materials from its synthesis. GC-MS is particularly valuable as it provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon ionization, serves as a chemical fingerprint that allows for highly confident identification by comparison to spectral libraries. nih.govresearchgate.net For example, the GC-MS analysis of the related compound Methyl 2-(4-nitrophenyl)acetate shows characteristic fragments that can be used for its identification. nih.gov This makes GC-MS an indispensable tool for confirming the identity of this compound in both research and quality control laboratories. nih.gov
Other Advanced Analytical Methodologies
UV-Vis Spectroscopy for electronic properties and transmittance excitations
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic properties of molecules containing chromophores. In the context of this compound and its analogues, the aromatic nitro group and the benzene (B151609) ring constitute a significant chromophore. This system's absorption of UV-Vis radiation leads to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The primary electronic transitions observable in these aromatic compounds are of the π → π* and n → π* types. libretexts.orghnue.edu.vn The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the conjugated π system of the benzene ring. hnue.edu.vn The presence of substituents on the ring, such as the nitro (–NO₂) and fluoro (–F) groups, can modulate the energy of these transitions. Substituents with non-bonding electrons can extend the π system through resonance, influencing the wavelength of maximum absorption (λmax). hnue.edu.vn The nitro group, in particular, is a strong chromophore and its interaction with the benzene ring significantly affects the electronic spectrum.
For instance, the UV spectrum of benzene shows primary absorption bands around 184 nm and 202 nm, with a less intense, fine-structured band at 255 nm. hnue.edu.vn In conjugated systems, such as those in nitrophenyl derivatives, these absorption maxima can shift to longer wavelengths (a bathochromic shift). The n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group, are also possible. These are generally of much lower intensity than π → π* transitions. libretexts.org
Table 1: Representative Electronic Transitions in Aromatic Compounds This table illustrates typical absorption maxima for different types of electronic transitions in aromatic and conjugated systems, providing a basis for predicting the spectral characteristics of this compound.
| Transition Type | Typical Chromophore | Approximate λmax (nm) | Intensity (ε) |
| π → π | Benzene | 204 | High (~7,900) |
| π → π | Conjugated Diene | 217 | High (~21,000) |
| n → π | Saturated Ketone | 280 | Low (~15) |
| π → π | Enone (Conjugated) | 220-250 | High (8,000-20,000) |
| n → π* | Enone (Conjugated) | 310-330 | Low |
X-ray Crystallography for unambiguous structure confirmation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of the molecule's conformation in the crystal lattice.
Although a specific crystal structure for this compound is not published in the searched sources, extensive crystallographic data exists for a vast number of related organic molecules, including nitrophenyl derivatives. For example, the crystal structure of a complex nitrophenyl derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, has been determined. researchgate.net In this structure, the crystals were identified as monoclinic with the space group C2/c. The analysis revealed crucial details such as the dihedral angle between the phenyl ring and the nitro group, which was found to be 44.4(2)°. researchgate.net This type of information is vital for understanding the steric and electronic interactions between substituent groups.
Furthermore, the analysis of such structures reveals the nature of intermolecular forces that stabilize the crystal packing, such as hydrogen bonds and C–H···π interactions. researchgate.net In the case of this compound, one would expect to determine:
The planarity of the benzene ring.
The precise bond lengths of C–F, C–N, N–O, C=O, and C–O bonds.
The torsion angles describing the orientation of the nitro group and the methyl acetate (B1210297) substituent relative to the phenyl ring.
The intermolecular interactions, likely involving the fluoro, nitro, and ester functional groups, that dictate the packing of molecules in the unit cell.
Public databases like PubChem list crystallographic information for analogues such as Methyl 2-(4-nitrophenyl)acetate, providing a reference for expected structural parameters. nih.gov
Table 2: Example Crystallographic Data for an Analogue Compound This table presents representative crystallographic data for an analogue, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, to illustrate the type of information obtained from X-ray crystallography. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.3069(8) |
| b (Å) | 9.7023(7) |
| c (Å) | 24.812(2) |
| β (°) | 94.862(6) |
| Z (Formula units per cell) | 8 |
| Dihedral Angle (Pyran/Phenyl) | 87.8(1)° |
| Dihedral Angle (Phenyl/Nitro) | 44.4(2)° |
Chemical Reactivity and Transformation of Methyl 2 4 Fluoro 3 Nitrophenyl Acetate
Reactions of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, fundamentally altering the electronic properties and structure of the molecule.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org This conversion changes a strongly electron-deactivating, meta-directing group into a strongly electron-activating, ortho-, para-directing group. masterorganicchemistry.com For Methyl 2-(4-fluoro-3-nitrophenyl)acetate, this reaction yields the corresponding aniline (B41778) derivative, Methyl 2-(3-amino-4-fluorophenyl)acetate. fluorochem.co.uk A variety of methods can accomplish this transformation, broadly categorized into catalytic hydrogenation and chemical reduction using dissolving metals. masterorganicchemistry.comsci-hub.se
Commonly employed methods include:
Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium (Pd), platinum (Pt), or Raney nickel are highly effective. masterorganicchemistry.com This method is often preferred for its clean conversion and high yields.
Metal/Acid Reduction : A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com For instance, the Bechamp reduction uses iron filings and a trace amount of acid. google.com
Trichlorosilane (B8805176) : A metal-free alternative involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.org This system is known for its high chemoselectivity, reducing nitro groups without affecting other sensitive functional groups like halogens or esters. beilstein-journals.org
Table 1: Selected Methods for Nitro Group Reduction
| Reagent System | Catalyst/Conditions | Product | Key Features | Citations |
|---|---|---|---|---|
| H₂ | Pd/C, PtO₂, or Raney Ni | Methyl 2-(3-amino-4-fluorophenyl)acetate | Clean reaction, high yields, common industrial method. | masterorganicchemistry.comsci-hub.se |
| Fe / HCl | Acidic medium | Methyl 2-(3-amino-4-fluorophenyl)acetate | Classic, cost-effective method. | masterorganicchemistry.comgoogle.com |
| Sn / HCl | Acidic medium | Methyl 2-(3-amino-4-fluorophenyl)acetate | Effective but can be less convenient than iron. | masterorganicchemistry.com |
| HSiCl₃ / Tertiary Amine | Continuous flow or batch | Methyl 2-(3-amino-4-fluorophenyl)acetate | Metal-free, highly chemoselective. | beilstein-journals.org |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings bearing strong electron-withdrawing groups. libretexts.org In this compound, the nitro group, positioned ortho and para to the fluorine and acetate (B1210297) substituents, strongly activates the ring for nucleophilic attack. nih.gov
While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced by a nucleophile, a process known as fluorodenitration when fluoride (B91410) is the nucleophile. rsc.orgnih.gov The relative reactivity and leaving group ability of fluorine versus the nitro group depend on factors like the nucleophile, solvent, and the electronic structure of the substrate. rsc.org For para-substituted nitroarenes, computational studies have shown that reactions with certain nucleophiles can proceed via a concerted mechanism with a Meisenheimer-like transition state. nih.gov The attack of a nucleophile on a nitroarene can lead to the formation of a transient Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing nitro group. libretexts.org
In the case of this compound, a nucleophile could potentially attack the carbon bearing the fluorine or the carbon bearing the nitro group. The substitution of the fluorine atom is generally more common. However, under specific conditions, particularly with soft nucleophiles or in certain solvent systems, the displacement of the nitro group is a possible, albeit often less favored, reaction pathway. rsc.orgnih.gov
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.orgyoutube.com The initial product is a β-nitro alcohol. researchgate.net
This compound itself cannot function as the nitro-component in a Henry reaction. This is because the nitro group is directly attached to the aromatic ring, and there are no α-protons adjacent to it that can be removed to form a nitronate. The acidic protons in this molecule are on the carbon of the acetate side chain (-CH₂-COOCH₃), which would lead to the formation of an enolate for aldol-type condensations, not a nitronate required for the Henry reaction.
Therefore, while the Henry reaction is a crucial tool for synthesizing β-nitro alcohols from fluorinated nitroalkanes and carbonyl compounds, this compound does not possess the necessary structural features (a nitro-activated C-H bond) to participate in this specific transformation as the nucleophilic partner. wikipedia.orgresearchgate.netpsu.edu
Reactions of the Ester Group
The methyl ester functionality of the molecule is susceptible to typical ester chemistry, most notably hydrolysis and transesterification.
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, hydrolysis yields 2-(4-fluoro-3-nitrophenyl)acetic acid and methanol (B129727). The presence of the electron-withdrawing nitro group can influence the rate of hydrolysis. Nitrophenyl esters are frequently used as model substrates to study reaction mechanisms because the release of the corresponding nitrophenolate is easily monitored by UV-Vis spectrophotometry. semanticscholar.org
Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible and proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.
Acid-Catalyzed Hydrolysis : This is a reversible process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, methanol is eliminated as the leaving group. researchgate.net
Table 2: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Key Intermediate | Product | Citations |
|---|---|---|---|---|
| Base-Catalyzed | NaOH or KOH in H₂O/solvent | Tetrahedral alkoxide | 2-(4-fluoro-3-nitrophenyl)acetic acid (as salt) | scholaris.ca |
| Acid-Catalyzed | H₃O⁺ (e.g., H₂SO₄, HCl in H₂O) | Protonated carbonyl | 2-(4-fluoro-3-nitrophenyl)acetic acid | researchgate.net |
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For this compound, this reaction can be used to convert the methyl ester into other esters (e.g., ethyl, propyl) by reacting it with the corresponding alcohol (e.g., ethanol, propanol). Like hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide (e.g., sodium ethoxide, NaOEt) acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate eliminates methoxide (CH₃O⁻) to form the new ester. The generated methoxide then reacts with the alcohol solvent (e.g., ethanol) in an acid-base equilibrium. masterorganicchemistry.com
Acid-Catalyzed Transesterification : An acid catalyst protonates the carbonyl group, activating it for nucleophilic attack by an alcohol molecule. A series of proton transfers allows for the elimination of methanol and formation of the new ester. masterorganicchemistry.com
Reactions Involving the Fluoro Group
The chemical behavior of this compound is significantly influenced by the presence and position of the fluoro, nitro, and methyl acetate groups on the benzene (B151609) ring. The fluoro group, in particular, plays a crucial role in the molecule's susceptibility to certain types of reactions, most notably nucleophilic aromatic substitution.
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine. The nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.com
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy for the formation of the intermediate. In a subsequent, typically rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Various nucleophiles can be employed to displace the fluorine atom. In analogous 4-fluoro-3-nitrophenyl derivatives, nucleophiles such as alkoxides, phenoxides, and amines have been shown to effectively replace the fluorine atom, yielding a diverse range of substituted products. researchgate.netbeilstein-journals.orgresearchgate.net For example, reaction with sodium methoxide would yield Methyl 2-(4-methoxy-3-nitrophenyl)acetate.
Table 1: Examples of Nucleophilic Displacement of Fluorine
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Methoxide (CH₃O⁻) | Sodium Methoxide | Methyl 2-(4-methoxy-3-nitrophenyl)acetate |
| Amine (R₂NH) | Diethylamine | Methyl 2-(4-(diethylamino)-3-nitrophenyl)acetate |
| Thiolate (RS⁻) | Sodium thiophenoxide | Methyl 2-(4-(phenylthio)-3-nitrophenyl)acetate |
In the context of nucleophilic aromatic substitution (SNAr) reactions, fluorine exhibits a reactivity pattern that is contrary to its behavior in aliphatic SN2 reactions. While fluoride is a poor leaving group in SN2 reactions due to the strength of the C-F bond and its low polarizability, it is an excellent activating group and a competent leaving group in SNAr reactions. stackexchange.com
Reactivity of the α-Carbon
The α-carbon, the carbon atom situated between the aromatic ring and the carbonyl group of the ester, is another key site of reactivity in this compound. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent ester group and the nitrophenyl ring, allowing for the formation of a stabilized enolate carbanion.
The enolate generated by deprotonation of the α-carbon with a suitable base is a soft nucleophile and can participate in conjugate addition reactions, specifically the Michael addition. masterorganicchemistry.comchemistrysteps.comlibretexts.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. For this compound, the reaction would proceed as follows:
Deprotonation: A base (e.g., sodium ethoxide) removes a proton from the α-carbon to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the β-carbon of a Michael acceptor (e.g., methyl acrylate).
Protonation: The resulting intermediate is protonated to give the final 1,5-dicarbonyl compound.
Significant progress has been made in developing asymmetric versions of the Michael addition, allowing for the stereoselective synthesis of chiral molecules. buchler-gmbh.com The use of chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can induce high levels of enantioselectivity. buchler-gmbh.comthieme-connect.de For arylacetic acid derivatives, these catalysts can operate through different mechanisms, such as iminium catalysis (activating the acceptor) or Lewis base catalysis (activating the donor), to control the stereochemical outcome of the reaction. thieme-connect.de An example is the catalyzed reaction between methyl phenylacetate (B1230308) and methyl acrylate, which yields a chiral glutarate derivative. researchgate.net
Table 2: Michael Addition Reaction of this compound Enolate
| Michael Acceptor | Product Structure |
| Methyl Acrylate | Dimethyl 2-(4-fluoro-3-nitrophenyl)pentanedioate |
| Acrylonitrile | Methyl 4-cyano-2-(4-fluoro-3-nitrophenyl)butanoate |
| Methyl Vinyl Ketone | Methyl 2-(4-fluoro-3-nitrophenyl)-5-oxohexanoate |
The α-carbon of this compound can be utilized in the synthesis of molecules containing a fluorinated quaternary carbon center—a carbon atom bonded to four other non-hydrogen atoms, including one fluorine-bearing group. Such structural motifs are of significant interest in medicinal chemistry. scilit.com
The formation of a quaternary center at the α-position can be achieved through sequential alkylation. The enolate of this compound can first react with an electrophile (E¹), such as an alkyl halide, in a standard α-alkylation reaction. This introduces a substituent at the α-carbon. A second deprotonation at the same position, followed by reaction with a second electrophile (E²), results in the formation of a quaternary carbon. The success of this second step depends on the nature of the first substituent and the reaction conditions.
Alternatively, a Michael addition (as described in 4.4.1) can be the first step to form a C-C bond at the α-carbon. The resulting product, which now has a substituent at the α-position, can then be subjected to another deprotonation and subsequent reaction with a different electrophile to create the quaternary center. The development of catalytic asymmetric methods for these transformations is a key area of research, enabling the synthesis of complex chiral fluorinated molecules. scilit.comnih.gov
Derivatization and Functionalization
This compound possesses three distinct functional groups—the methyl ester, the nitro group, and the aromatic fluorine—each providing opportunities for further chemical modification and derivatization.
Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-fluoro-3-nitrophenyl)acetic acid. This acid can then be converted into other derivatives, such as acid chlorides, amides, or other esters, serving as a versatile handle for further synthesis.
Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aniline derivative, Methyl 2-(3-amino-4-fluorophenyl)acetate, is a valuable synthetic intermediate. The amino group can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. It can also be derivatized for analytical purposes using reagents like 1-Fluoro-2,4-dinitrobenzene (FDNB). greyhoundchrom.com
Fluoro Group: As detailed in section 4.3.1, the fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the C4 position of the aromatic ring.
The interplay of these transformations allows for the strategic functionalization of the molecule. For instance, the nitro group could be reduced first, followed by nucleophilic substitution of the fluorine, or vice versa, leading to different isomers and products. This versatility makes this compound a useful building block in the synthesis of more complex molecules.
Synthesis of diverse derivatives through modifications at the phenyl ring or ester group
The functional groups of this compound—the ester, the nitro group, the fluorine atom, and the activated methylene (B1212753) group—offer distinct sites for chemical modification. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 4-fluoro-3-nitrophenylacetic acid, or transesterification with different alcohols to yield other ester derivatives.
The nitro group is susceptible to reduction, which can be controlled to yield either the corresponding aniline derivative (methyl 2-(3-amino-4-fluorophenyl)acetate) or intermediate species like nitroso or hydroxylamino compounds. This transformation is fundamental for introducing a key nucleophilic site on the aromatic ring.
Furthermore, the fluorine atom, activated by the electron-withdrawing nitro group in the ortho position, is a site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols) to displace the fluoride and create a diverse set of derivatives. The reactivity of related fluoronitrobenzene compounds in SNAr reactions is well-documented. For instance, the reaction of 2,5-difluoronitrobenzene (B1216864) with dimethyl malonate in the presence of potassium carbonate results in the displacement of a fluorine atom, a reaction pathway analogous to what could be expected for this compound with various nucleophiles. nih.gov
| Reactant | Reagent(s) | Product Type | Potential Application |
| This compound | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Precursor for amides, acid chlorides |
| This compound | R-OH, Acid/Base catalyst | Transesterified Ester | Modified solubility/reactivity |
| This compound | Reducing agents (e.g., H₂, Pd/C; Fe/HCl) | Amino derivative | Key intermediate for heterocycle synthesis |
| This compound | Nucleophiles (e.g., R-O⁻, R-NH₂, R-S⁻) | SNAr Product | Diverse functionalized derivatives |
Incorporation into more complex molecular scaffolds
The structure of this compound serves as a scaffold that can be integrated into larger, more complex molecular frameworks. One strategy for such an incorporation involves transforming the acetate side chain into a reactive dienophile for cycloaddition reactions. For example, a related compound, methyl-2-(4-fluoro-2-nitrophenyl)acrylate, is used in Diels-Alder reactions with dienes like 2-trimethylsiloxy-1,3-butadiene. nih.govacs.org This reaction constructs a cyclohexene (B86901) ring, effectively incorporating the nitrophenyl moiety into a bicyclic system. nih.govacs.org A similar synthetic route could potentially be developed from this compound by first introducing a double bond in the acetate side chain.
Another approach is through cross-coupling reactions, where the C-F bond, after conversion to a more reactive group if necessary, or a C-H bond could be functionalized. Additionally, the aniline derivative obtained from the reduction of the nitro group can be used in reactions that build complex heterocyclic systems. For instance, a modified Meerwein arylation has been used to synthesize methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate from 2-fluoro-4-nitroaniline, demonstrating how the aminophenyl core can be coupled with other fragments to build complex scaffolds. mdpi.com
| Starting Material (Analogue) | Reaction Type | Reactant(s) | Resulting Scaffold | Reference |
| methyl-2-(4-fluoro-2-nitrophenyl)acrylate | Diels-Alder Cycloaddition | 2-trimethylsiloxy-1,3-butadiene | 1-(4-Fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | nih.govacs.org |
| 2-fluoro-4-nitroaniline | Meerwein Arylation | Methyl furan-2-carboxylate, NaNO₂, CuCl₂ | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | mdpi.com |
Reductive cyclization
Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds, and the nitrophenylacetate structure is well-suited for such transformations. In this process, the nitro group is reduced in situ, and the resulting amino group acts as an intramolecular nucleophile, attacking an electrophilic site within the same molecule. A prominent example is the base-mediated nitrophenyl reductive cyclization of methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylates. nih.gov In this reaction, the nitro group is reduced, and the subsequent cyclization leads to the formation of complex polycyclic structures like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org
For this compound, a similar strategy could be employed. The reduction of the nitro group to an amino group would generate methyl 2-(3-amino-4-fluorophenyl)acetate. The resulting amine is positioned ortho to the acetate side chain. This arrangement is conducive to intramolecular cyclization, where the amine could attack the ester carbonyl. This type of reaction, often promoted by heat or a catalyst, typically leads to the formation of an oxindole (B195798), a privileged scaffold in medicinal chemistry. The specific conditions would determine the efficiency and outcome of the cyclization.
| Precursor (Analogue) | Key Transformation | Resulting Heterocyclic System | Reference |
| Methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate | Base-mediated reductive cyclization | Hexahydro-2,6-methano-1-benzazocine | nih.gov |
| Methyl 2-(3-amino-4-fluorophenyl)acetate (Hypothetical Intermediate) | Intramolecular Cyclization | Oxindole derivative | Inferred from standard reactivity |
Computational and Theoretical Studies of Methyl 2 4 Fluoro 3 Nitrophenyl Acetate
Quantum Chemical Calculations (DFT, etc.)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like Methyl 2-(4-fluoro-3-nitrophenyl)acetate at the atomic level. These computational methods provide a theoretical framework for understanding the molecule's geometry, vibrational modes, and electronic characteristics.
Molecular structure optimization and vibrational analysis.
Computational studies on analogous compounds, such as halogenated nitrobenzenes, have been effectively carried out using DFT methods, like the B3LYP functional with a 6-311++G(d,p) basis set, to determine their optimized molecular geometries. prensipjournals.comprensipjournals.com For a molecule like this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Vibrational analysis, also performed using DFT, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. For related molecules, the calculated vibrational frequencies have shown good agreement with experimental spectra, aiding in the assignment of characteristic vibrational bands, such as the stretching modes of the C-F, C-N, and C=O bonds, as well as the asymmetric and symmetric stretching of the nitro group. prensipjournals.comnih.gov
Table 1: Representative Theoretical Vibrational Frequencies for a Substituted Nitrophenyl Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (ester) | 1750-1730 |
| NO₂ asymmetric stretch | 1550-1520 |
| C=C stretch (aromatic) | 1600-1450 |
| NO₂ symmetric stretch | 1350-1320 |
| C-F stretch | 1250-1150 |
Analysis of electronic properties, including HOMO and LUMO energies.
The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. ajchem-a.com
For analogous aromatic compounds, DFT calculations have been used to determine these energies. ajchem-a.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In molecules with electron-withdrawing groups like the nitro group and the fluorine atom, the LUMO is often localized on the aromatic ring and the nitro group, indicating these are the primary sites for nucleophilic attack. The HOMO, conversely, is typically distributed over the phenyl ring.
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. ajchem-a.com
Table 2: Representative Calculated Electronic Properties for a Substituted Nitrophenyl Compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Charge transfer phenomena within the molecule.
The presence of both electron-donating (the methyl acetate (B1210297) group, to some extent) and strong electron-withdrawing groups (the nitro and fluoro substituents) on the benzene (B151609) ring of this compound facilitates intramolecular charge transfer (ICT). This phenomenon is a key aspect of its electronic structure and can be studied computationally.
The analysis of FMOs reveals the nature of this charge transfer. The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. The electronic transition from the HOMO to the LUMO represents an ICT process. In related nitroaromatic compounds, it has been shown that photoexcitation can lead to an excited state with significant charge transfer character. mdpi.com This ICT is crucial in determining the molecule's nonlinear optical properties and its reactivity in photochemical processes. chemicalbook.com
Aromaticity and Stability Analysis
Effect of fluoro and nitro substituents on aromaticity indices.
The aromaticity of the benzene ring is altered by the presence of substituents. Electron-withdrawing groups like the fluoro and nitro groups tend to decrease the electron density of the aromatic ring. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI).
Computational studies on substituted benzenes show that strong electron-withdrawing groups can lead to a slight decrease in aromaticity. scispace.com This is because these groups pull electron density from the ring, slightly disrupting the delocalized π-electron system. However, the benzene ring in such compounds generally retains a high degree of aromatic character.
Correlation between Mulliken charges of the nitro group and compound stability.
Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. researchgate.netresearchgate.net These charges provide insight into the electron distribution and can be correlated with the molecule's stability and reactivity. researchgate.netresearchgate.net
Table 3: Representative Calculated Mulliken Charges for a Substituted Nitrobenzene (B124822) Derivative
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (in NO₂) | +0.4 to +0.6 |
| O (in NO₂) | -0.3 to -0.5 |
| C (attached to F) | +0.1 to +0.3 |
| F | -0.2 to -0.4 |
Reaction Mechanism Elucidation
The study of reaction mechanisms through computational chemistry provides profound insights into the dynamics of chemical transformations. For this compound, theoretical models are crucial for understanding its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.
Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of transformations for modifying aromatic rings. The presence of strong electron-withdrawing groups is a prerequisite for activating the aromatic system towards nucleophilic attack. libretexts.org The nitro group (–NO₂) is one of the most powerful activating groups in this context. Its influence is most effective when positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negatively charged intermediate. libretexts.orgmdpi.com
In the case of this compound, the fluorine atom at the C4 position is the leaving group, and the nitro group is ortho to it at the C3 position. The reaction with a nucleophile (Nu⁻) theoretically proceeds via the addition of the nucleophile to the electron-deficient aromatic ring at the carbon atom bearing the fluorine. mdpi.com This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov
The generally accepted mechanism involves two steps:
Addition Step: The nucleophile attacks the carbon attached to the leaving group, forming the σ-complex (Meisenheimer intermediate). This step is typically the slow, rate-determining step of the reaction as it involves the loss of aromaticity. mdpi.comresearchgate.net
Elimination Step: The leaving group (in this case, the fluoride (B91410) ion) departs, and the aromaticity of the ring is restored to yield the final substitution product. mdpi.com
Theoretical parameters such as aromaticity indices (e.g., HOMA - Harmonic Oscillator Model of Aromaticity), electrophilicity, and nucleophilicity can be calculated to describe the course of the reaction. mdpi.comresearchgate.net Quantum chemical calculations show that the addition of the nucleophile leads to a significant dearomatization of the ring, while the subsequent departure of the leaving group results in rearomatization, which provides the driving force for the second step. mdpi.com The nitro group plays a critical role by delocalizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering its energy and the activation barrier for its formation. libretexts.org
Kinetic Isotope Effects (KIEs) are powerful tools in computational and experimental chemistry for elucidating reaction mechanisms. By measuring the difference in reaction rates when an atom is replaced by one of its heavier isotopes, one can gain insight into the bonding changes occurring at the transition state of the rate-determining step. nih.gov
For SNAr reactions, ¹²C/¹³C and ¹⁴N/¹⁵N KIEs at the carbon undergoing substitution and the nitro group, respectively, can be particularly informative. The long-held belief that SNAr reactions universally proceed through a two-step mechanism with a stable Meisenheimer intermediate has been challenged by studies suggesting that many are, in fact, concerted processes. nih.govspringernature.comrsc.org
Computational modeling of KIEs helps to distinguish between these possibilities:
Stepwise Mechanism: If the formation of the Meisenheimer complex is the rate-determining step, a significant primary KIE would be expected for the bond being formed (C-Nu), while a smaller effect would be seen for the bond being broken (C-F). Conversely, if the breakdown of the intermediate is rate-limiting, a significant KIE for the C-F bond cleavage would be observed. springernature.com
Concerted Mechanism (cSNAr): In a concerted reaction, bond formation and bond cleavage occur simultaneously in a single transition state. nih.gov This would result in significant KIEs for both the incoming nucleophile and the outgoing leaving group, as both bonds are changing in the rate-determining step. nih.gov
Recent studies combining KIE experiments with Density Functional Theory (DFT) calculations have shown that stepwise mechanisms are predicted to occur primarily when a strongly electron-withdrawing substituent like a nitro group is present and fluoride is the leaving group or nucleophile. nih.gov For this compound, the presence of both the nitro group and the fluoride leaving group makes the borderline between a stepwise and a concerted mechanism particularly interesting and a subject for detailed computational modeling. rsc.org Theoretical calculations can predict the magnitude of the KIE relative to its theoretical maximum, which is diagnostic of the transition state structure. nih.gov
Computational chemistry allows for the detailed exploration of the potential energy surface of a reaction, providing energetic profiles for various reaction pathways. This includes identifying the structures and energies of reactants, transition states, intermediates, and products.
For the reaction of this compound with a nucleophile, computational methods like DFT can be used to model the energetic profile. The profile for a classic two-stage SNAr mechanism would show two transition states and one intermediate (the Meisenheimer complex). nih.gov
Reactants to Transition State 1 (TS1): The initial phase involves the approach of the nucleophile to the aromatic ring. The energy increases until it reaches the first transition state, which represents the energy barrier for the formation of the Meisenheimer complex.
TS1 to Meisenheimer Intermediate: After crossing TS1, the system relaxes into an energy minimum corresponding to the Meisenheimer complex. The stability of this intermediate is crucial. DFT calculations can determine its geometry and energy relative to the reactants. nih.gov The presence of the ortho-nitro group is key to stabilizing this structure.
Meisenheimer Intermediate to Transition State 2 (TS2): From the intermediate, the system must overcome a second energy barrier (TS2) corresponding to the cleavage of the carbon-fluorine bond.
TS2 to Products: After TS2, the fluoride ion is expelled, the aromaticity is restored, and the system relaxes to the final, more stable product.
Conformational analysis is also important, particularly concerning the orientation of the acetate and nitro groups relative to the aromatic ring. The rotation around the C-C bond connecting the phenyl ring and the acetate group, as well as the C-N bond of the nitro group, can influence the electronic environment and steric hindrance at the reaction center. DFT calculations can identify the lowest energy conformers of the reactant and how these conformations change along the reaction pathway. For a concerted mechanism, the energetic profile would show only a single transition state between reactants and products, without a stable intermediate. Computational studies can distinguish between these pathways by searching for stable intermediates on the potential energy surface. nih.gov
Spectroscopic Property Prediction
Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, aiding in the structural characterization of molecules. By simulating spectra, theoretical results can be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Simulating these spectra computationally involves calculating the harmonic vibrational frequencies and their corresponding intensities. cardiff.ac.uknih.gov
The process typically involves:
Geometry Optimization: The first step is to find the minimum energy structure of this compound using a suitable level of theory, such as DFT with a functional like B3LYP and a sufficiently large basis set.
Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the collective motions of the atoms for each frequency).
Intensity Calculation:
IR Intensities: IR intensities are proportional to the square of the change in the molecular dipole moment during a particular vibration. ictp.it These are calculated analytically during the frequency computation.
Raman Activities: Raman activities are related to the change in the molecular polarizability during a vibration. ictp.it These calculations are more complex but are standard in many quantum chemistry software packages. nih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. cardiff.ac.uk The simulated spectra provide a detailed assignment of each vibrational band to a specific motion within the molecule, such as C=O stretching, NO₂ symmetric and asymmetric stretching, C-F stretching, and various aromatic ring vibrations.
Table 1: Predicted Vibrational Frequencies for this compound (Note: This is a representative table based on typical computational results for similar molecules. Actual values require specific DFT calculations.)
| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| ~3050 | Aromatic C-H Stretch | Medium | High |
| ~2955 | Methyl C-H Stretch | Medium | Medium |
| ~1745 | C=O Ester Stretch | Very High | Low |
| ~1530 | NO₂ Asymmetric Stretch | Very High | High |
| ~1350 | NO₂ Symmetric Stretch | High | Medium |
| ~1250 | C-O Ester Stretch | High | Low |
| ~1100 | C-F Stretch | Medium | Low |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. Predicting NMR chemical shifts computationally has become a routine and valuable method for assigning signals and verifying structures. nih.gov
The most common method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The process involves:
Geometry Optimization: As with IR simulations, an accurate optimized geometry is required. The calculation is often performed using DFT.
NMR Calculation: Using the GIAO method, the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) is calculated. This shielding value is an absolute value.
Chemical Shift Calculation: To obtain the chemical shift (δ), which is what is measured experimentally, the calculated absolute shielding of a nucleus in the molecule (σ_calc) is subtracted from the absolute shielding of a nucleus in a reference compound (σ_ref), calculated at the same level of theory. δ = (σ_ref - σ_calc)
For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is the standard reference. For ¹⁹F NMR, CFCl₃ is often used. worktribe.com To improve accuracy, linear regression analysis is often employed, where calculated shieldings for a set of known compounds are plotted against their experimental chemical shifts to derive a scaling equation (δ_pred = m * σ_calc + c). nih.govnih.gov This approach can remove systematic errors and lead to predictions with high accuracy. worktribe.com
Table 2: Predicted NMR Chemical Shifts for this compound (Note: This is a representative table based on typical computational results for similar fluoronitroaromatic compounds. Actual values require specific GIAO calculations.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
|---|---|---|
| ¹⁹F | ~ -115 | d |
| ¹³C (C=O) | ~ 170 | s |
| ¹³C (C-F) | ~ 158 | d |
| ¹³C (C-NO₂) | ~ 140 | s |
| ¹³C (Aromatic) | ~ 125-135 | m |
| ¹³C (CH₂) | ~ 40 | s |
| ¹³C (OCH₃) | ~ 53 | q |
| ¹H (Aromatic) | ~ 7.5-8.2 | m |
| ¹H (CH₂) | ~ 4.0 | s |
| ¹H (OCH₃) | ~ 3.8 | s |
Structure-Activity Relationship Modeling
Structure-Activity Relationship (SAR) modeling investigates how the chemical structure of a compound influences its biological activity. For this compound, this involves understanding how the interplay of the fluoro, nitro, and methyl acetate groups on the phenyl ring affects its interactions with biological targets.
Computational insights into the influence of structural modifications on reactivity.
Computational studies on related nitrophenyl derivatives offer a window into the reactivity of this compound. The reactivity of such compounds is largely dictated by the electronic properties of the substituted phenyl ring. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electron distribution across the aromatic system. This effect is crucial in reactions involving nucleophilic attack.
Studies on similar molecules, such as p-nitrophenyl acetate, have shown that the electron-withdrawing nature of the nitro group makes the carbonyl carbon of the acetate moiety more electrophilic and susceptible to nucleophilic attack, a key step in hydrolysis reactions. mdpi.com Computational models, such as those using Density Functional Theory (DFT), can calculate the partial charges on each atom, providing a quantitative measure of this effect. For instance, in a related compound, a direct correlation was found between the carbonyl carbon Mulliken charge and the rate of hydrolysis.
Furthermore, the position of the substituents is critical. In this compound, the nitro group is at the 3-position (meta to the acetate group). This positioning influences the stability of potential intermediates in chemical reactions differently than a para-substituted analog like Methyl 2-(4-nitrophenyl)acetate. nih.gov
To illustrate the potential impact of substituents on reactivity, consider the following hypothetical data based on general chemical principles observed in related compounds:
| Substituent at Position 3 | Substituent at Position 4 | Predicted Relative Reactivity towards Nucleophilic Attack |
| -H | -H | Baseline |
| -NO2 | -H | Increased |
| -H | -F | Slightly Increased |
| -NO2 | -F | Significantly Increased |
This table is illustrative and based on the known electronic effects of the substituents. Actual values would require specific experimental or computational verification for this compound.
Molecular docking and modeling studies for drug discovery and biological interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might interact with the binding site of a protein.
While specific docking studies for this compound are not readily found in the literature, the structural motifs present in the molecule are of interest in medicinal chemistry. The fluoronitrophenyl group, for instance, is a component of various biologically active molecules. For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated for their antitubercular activity.
In a hypothetical docking scenario, the key features of this compound for molecular interactions would be:
The nitro group: Can act as a hydrogen bond acceptor.
The fluorine atom: Can form halogen bonds or other non-covalent interactions.
The ester carbonyl group: A potent hydrogen bond acceptor.
The aromatic ring: Can participate in π-π stacking or hydrophobic interactions.
A molecular docking simulation would place the molecule within the active site of a target protein and calculate a "docking score," which is an estimation of the binding affinity. The results of such a study could guide the synthesis of more potent and selective analogs. For instance, if a docking study revealed a specific pocket in the binding site that is not occupied by the current molecule, a derivative could be designed to fill that space, potentially increasing binding affinity.
The predicted physicochemical properties of this compound from computational tools like PubChem are also crucial for its potential as a drug candidate.
| Property | Predicted Value |
| Molecular Formula | C9H8FNO4 uni.lu |
| Monoisotopic Mass | 213.04373 Da uni.lu |
| XlogP (predicted) | 1.6 uni.lu |
Data sourced from the PubChem database for compound CID 22742120. uni.lu The XlogP value, a measure of lipophilicity, is within a range often considered favorable for drug candidates.
Applications in Advanced Organic Synthesis
Intermediate in Complex Organic Molecule Synthesis
The strategic placement of functional groups on the aromatic ring and the acetic acid side chain makes Methyl 2-(4-fluoro-3-nitrophenyl)acetate a versatile precursor for a wide range of more complex molecules.
This compound is recognized as a significant intermediate in the synthesis of pharmaceuticals. Analogous compounds, such as Methyl 2-(4-bromo-2-nitrophenyl)acetate, are vital in the development and manufacturing of new medical treatments, serving as crucial intermediates in the production of active pharmaceutical ingredients. nbinno.com The phenylacetic acid moiety is a common structural motif in drug design, and the presence of the fluorine atom can enhance metabolic stability and binding affinity. The nitro group is a particularly useful functional handle, as it can be readily reduced to an amine, which in turn can be used to construct a variety of heterocyclic systems or to introduce other functionalities.
A key application is in the synthesis of oxindole (B195798) scaffolds, which are present in numerous pharmaceutically active compounds. The reductive cyclization of ortho-nitrophenylacetic acid derivatives is a standard method for creating oxindoles. google.com For instance, a related compound, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, is used to produce 5-fluorooxindole (B20390) through an intermediate, methyl 5-fluoro-2-nitrophenylacetate. google.com This demonstrates the utility of such precursors in building complex, biologically relevant heterocyclic structures. Similarly, nitrophenyl acetate (B1210297) derivatives are valuable building blocks for agrochemicals, where specific substituents are required to achieve desired biological activities. chemshuttle.com
The chemical reactivity of this compound at its multiple functional sites allows for the creation of a diverse library of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The nitro group can be reduced to an amine, which can then undergo a wide array of reactions such as diazotization, acylation, or alkylation. The aromatic ring itself is activated for certain nucleophilic substitution reactions. This versatility makes it a foundational material for synthesizing a range of molecules with tailored properties for various scientific applications.
| Potential Derivatives of this compound | Synthetic Transformation | Potential Application Area |
| (4-Fluoro-3-nitrophenyl)acetic acid | Ester Hydrolysis | Pharmaceutical intermediate, building block |
| 2-(4-Fluoro-3-nitrophenyl)acetamide | Amidation | Chemical synthesis |
| Methyl 2-(3-amino-4-fluorophenyl)acetate | Nitro Group Reduction | Precursor for heterocycles, dyes |
| 7-Fluorooxindole | Reductive Cyclization | Pharmaceutical scaffold google.com |
Synthesis of Fluorinated Building Blocks and Derivatives
The presence of a fluorine atom makes this compound an important starting material for the synthesis of other selectively fluorinated compounds. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and lipophilicity. psu.edubohrium.com
While direct conversion of this compound to an α-fluoro-α-nitro ester is a complex transformation requiring specific reagents for alpha-position functionalization, the compound itself serves as a crucial fluorinated building block. The synthesis of complex fluorinated molecules often relies on starting with simpler, pre-fluorinated materials. The development of α-fluoro-α-aryl acetic acid esters is of significant interest as they are versatile starting materials for further synthesis, though their preparation can be challenging. researchgate.net
This compound is an ideal precursor for the synthesis of 7-fluorooxindole. The synthesis proceeds via a reductive cyclization pathway. In this reaction, the nitro group is reduced to an amine, which then undergoes an intramolecular reaction with the ester carbonyl group to form the five-membered lactam ring characteristic of the oxindole system. This method provides a direct route to selectively fluorinated oxindoles, which are important scaffolds in drug discovery. google.comorganic-chemistry.org
The synthesis of 2-fluoro-2-arylacetic acid derivatives is another important area of research. These compounds are typically synthesized using building blocks like diethyl 2-fluoromalonate, which can react with substrates such as ortho-fluoronitrobenzene. researchgate.net This reaction is followed by steps including decarboxylation and esterification to yield the desired 2-fluoro-2-arylacetic acids. researchgate.net
Role in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the field of medicinal chemistry. Its distinct structural features, including a fluorinated nitrophenyl ring attached to a methyl acetate group, provide a reactive and modifiable scaffold for the synthesis of complex molecules with potential therapeutic applications.
Intermediates in the synthesis of pharmaceutical compounds
This compound and its structural analogs serve as crucial intermediates in the synthesis of pharmaceuticals. nbinno.com The nitrophenyl acetate framework is a key component for developing a range of bioactive molecules. chemshuttle.com Specifically, fluorinated derivatives like Methyl 2-(4-fluoro-2-nitrophenyl)acetate, a positional isomer of the title compound, are utilized as intermediates in drug discovery. The presence of the nitro and fluoro groups on the phenyl ring allows for a variety of chemical transformations, making it an indispensable component for constructing active pharmaceutical ingredients (APIs). nbinno.com Analogs such as Methyl 2-(4-bromo-2-nitrophenyl)acetate are described as vital chemical intermediates used extensively in creating advanced medical treatments. nbinno.com The high purity and specific chemical structure of these compounds are essential for their role in the intricate processes of drug development and manufacturing. nbinno.com
Development of antitubercular agents based on related scaffolds
The structural motif of a substituted nitrophenyl ring is central to the development of certain antitubercular agents. Benzothiazin-4-ones (BTZs), a promising class of drugs for treating tuberculosis, feature a nitroaromatic ring that is critical for their mechanism of action. nih.gov This class of drugs works by inhibiting the DprE1 enzyme of Mycobacterium tuberculosis. The mechanism involves the reduction of the aromatic nitro group, which is essential for its covalent, irreversible inhibition of the enzyme. mdpi.com
Research into new antitubercular drugs has focused on various novel scaffolds. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promising activity against both sensitive and multi-drug-resistant (MDR) strains of M. tuberculosis. nih.gov This highlights the utility of the 4-fluoro-phenyl substructure in antitubercular drug design. Furthermore, studies on dinitrobenzamide scaffolds have yielded compounds with activity comparable to the frontline drug isoniazid, reinforcing the importance of the nitroaromatic core in anti-TB agents. mdpi.com While not a final drug itself, the 4-fluoro-3-nitrophenyl moiety of this compound represents a key structural element found in scaffolds under investigation for new anti-TB therapies. nih.govnih.gov
Synthesis of compounds with enhanced bioavailability and metabolic stability through fluorine incorporation
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a molecule's pharmacological profile. tandfonline.comresearchgate.net Using a fluorinated building block like this compound allows chemists to introduce fluorine into a target molecule, which can confer several advantages. researchgate.net
One of the primary benefits is enhanced metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes in the body. tandfonline.comnih.gov This can prolong the drug's half-life and its therapeutic effect. researchgate.netnih.gov For example, the drug Ezetimibe utilizes fluoro-substituents to block sites on the aromatic ring that are otherwise vulnerable to metabolic oxidation. nih.gov
Fluorine's high electronegativity can also alter the physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity. tandfonline.comnih.gov These modifications can lead to improved membrane permeability and, consequently, better oral bioavailability. tandfonline.comresearchgate.net By judiciously placing fluorine atoms, medicinal chemists can fine-tune a drug's properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
| Property Affected by Fluorination | Description | Source(s) |
| Metabolic Stability | The strong C-F bond is resistant to enzymatic cleavage, preventing metabolic oxidation at the site of fluorination. | tandfonline.comnih.govnih.gov |
| Bioavailability | Fluorine can alter a molecule's pKa, reducing basicity and improving membrane permeation of the uncharged species. | tandfonline.comresearchgate.net |
| Binding Affinity | The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding. | tandfonline.comresearchgate.net |
| Lipophilicity | Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross lipid cell membranes. | nih.govnih.gov |
| Potency | Enhanced binding affinity and improved pharmacokinetic properties often translate to higher drug potency. | researchgate.netresearchgate.netnih.gov |
Industrial Applications
Beyond its role in pharmaceuticals, this compound is a precursor in other industrial chemical processes due to the reactivity of its functional groups.
Production of dyes and pigments
Nitroaromatic compounds historically form a class of chemicals used in the synthesis of dyes. researchgate.net Compounds containing a nitrobenzene (B124822) structure are precursors for various colorants, including certain hair dyes. researchgate.net The nitro group can be chemically modified, for example, by reduction to an amino group (-NH2), which is a key step in producing azo dyes. Therefore, a compound like this compound could potentially serve as an intermediate in the manufacturing of specialized dyes and pigments where a fluorinated nitroaromatic starting material is required.
Manufacturing processes for industrial chemicals
The chemical reactivity of this compound makes it a versatile intermediate for the synthesis of various fine and specialty chemicals. Its ester, nitro, and fluoro functional groups allow for a wide range of chemical transformations. Processes for manufacturing related compounds, such as p-nitrophenyl acetate, have been developed for industrial-scale applications, indicating the utility of this class of compounds as industrial building blocks. researchgate.net As a substituted phenylacetic acid derivative, it serves as a foundational component for creating more complex molecules for diverse applications in the chemical industry.
Environmental Considerations and Impact Assessment
Waste Management and Disposal of Related Compounds
The synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate, like many chemical manufacturing processes, generates waste streams that require careful management. These streams can include residual solvents, unreacted starting materials, and byproducts from the nitration and esterification reactions. Nitroaromatic compounds, as a class, are noted for their potential toxicity and persistence in the environment, making proper disposal a critical concern. nih.govcswab.org Wastes generated during the manufacture of certain nitroaromatic compounds are classified as EPA hazardous wastes, mandating disposal according to strict regulations. cdc.gov
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) categorizes certain discarded commercial chemical products as "P-listed" hazardous wastes due to their acute toxicity. epa.govcornell.edu These wastes are subject to more stringent management requirements compared to other hazardous wastes. cornell.edubu.edu
For a chemical waste to be classified as P-listed, it must be unused and a commercial chemical product. epa.gov While this compound itself is not explicitly on the P-list, it is crucial to assess the reagents used in its synthesis. For instance, if any acutely hazardous, P-listed chemicals are used as reactants or catalysts and are subsequently discarded unused, they must be managed as P-listed waste. wastemedic.com
Key management requirements for P-listed wastes include:
Segregation: P-listed wastes must be stored separately from other hazardous wastes. wastemedic.com
Container Limits: The accumulation of P-listed waste is restricted to containers of one quart (approximately one liter) or less. bu.edu
Container Disposal: Empty containers that once held a P-listed chemical are also considered acutely hazardous and must be disposed of as such, unless they are triple-rinsed. cornell.edubu.edu The rinsate from this process must also be collected and managed as hazardous waste. bu.edu
Labeling: Containers must be clearly labeled with the words "Hazardous Waste," the specific chemical name, and the relevant EPA hazardous waste code. wastemedic.com
The following table provides examples of chemicals on the EPA's P-list to illustrate the types of substances designated as acutely hazardous.
| EPA Waste Code | Chemical Name |
| P001 | Warfarin (>0.3%) |
| P042 | Epinephrine |
| P081 | Nitroglycerine |
| P098 | Potassium cyanide |
This table is illustrative and not exhaustive.
Sustainable Synthesis and Green Chemistry Principles
Green chemistry aims to reduce the environmental impact of chemical processes by designing reactions and methodologies that minimize waste, use less hazardous substances, and improve energy efficiency. epa.gov The synthesis of nitroaromatic compounds, traditionally reliant on harsh and waste-producing methods, is a key area for the application of these principles. researchgate.net
Traditional nitration of aromatic compounds often involves a mixture of concentrated nitric acid and sulfuric acid. nih.govresearchgate.net This method is effective but generates significant acidic waste, which is corrosive and requires extensive treatment before disposal. researchgate.netewadirect.com
Research into greener alternatives for synthesizing nitroaromatic compounds has yielded several promising approaches:
Solid Acid Catalysts: Using solid supports like silica (B1680970) gel or zeolites can replace liquid acids like sulfuric acid. researchgate.netresearchgate.net These catalysts are often reusable, non-corrosive, and can lead to higher selectivity, reducing the formation of unwanted byproducts. researchgate.netorganic-chemistry.org
Alternative Nitrating Agents: Milder and more selective nitrating agents are being explored. These include inorganic nitrates supported on silica, tert-butyl nitrite, and N-nitrosaccharin, which can operate under less harsh conditions. researchgate.netresearchgate.netacs.org
Flow Chemistry: Performing nitration in a continuous flow reactor instead of a large batch reactor offers better control over reaction temperature and mixing, enhancing safety and often improving yield. This is particularly advantageous for highly exothermic nitration reactions. ewadirect.com
Microwave-Assisted Synthesis: The use of microwaves can accelerate reaction times and increase product yields, leading to lower energy consumption compared to conventional heating methods. researchgate.net
Strategies to minimize solvent and hazardous reagent impact in a process like the synthesis of this compound include:
Solvent Selection: Choosing solvents that are less toxic, have a lower environmental impact, and are easily recyclable. skpharmteco.com Water is an ideal green solvent for certain reactions, as it is non-toxic and readily available. pnas.org
Solvent Recycling: Implementing distillation or other separation techniques to recover and reuse solvents after a reaction, which significantly reduces waste and the need for fresh solvent. skpharmteco.comsilicycle.com
Catalytic Reagents: Using catalysts instead of stoichiometric reagents is a core principle of green chemistry. epa.gov Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and generate more waste. epa.gov For example, developing a catalytic method for the nitration step avoids the large volumes of sulfuric acid used in traditional mixed-acid nitrations. researchgate.net
The table below compares traditional synthesis methods with greener alternatives applicable to nitroaromatic compound production.
| Feature | Traditional Method (e.g., Mixed Acid) | Green Chemistry Alternative |
| Catalyst/Reagent | Stoichiometric strong acids (H₂SO₄, HNO₃) nih.gov | Catalytic solid acids, mild nitrating agents researchgate.netresearchgate.net |
| Solvent | Often requires organic solvents | Reduced solvent usage, safer solvents (e.g., water), or solvent-free conditions pnas.orgsilicycle.com |
| Waste Generation | High volume of acidic and organic waste researchgate.netewadirect.com | Minimized waste, recyclable catalysts and solvents researchgate.netsilicycle.com |
| Energy Use | Often requires high energy for heating/separation ewadirect.com | Lower energy requirements through catalysis or microwave assistance researchgate.net |
| Safety | Corrosive and hazardous reagents, exothermic reactions ewadirect.com | Less hazardous materials, better process control (e.g., flow chemistry) ewadirect.com |
Life Cycle Assessment (LCA) for Chemical Processes
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process from "cradle to grave"—that is, from raw material extraction through manufacturing, use, and final disposal. semanticscholar.org For chemical products, LCA provides a vital tool for identifying environmental hotspots, comparing alternative synthesis routes, and making informed decisions to improve sustainability. semanticscholar.orgwbcsd.org
An LCA for the production of this compound would quantify all material and energy inputs and outputs for each step of the manufacturing process. semanticscholar.orgresearchgate.net This analysis helps to understand the full environmental burden, rather than focusing on a single aspect like yield. earthshiftglobal.com
The key stages and consumption factors evaluated in an LCA for a specialty chemical are outlined in the table below.
| LCA Stage | Key Inputs Evaluated | Key Outputs/Impacts Evaluated |
| Raw Material Acquisition | Energy for extraction/synthesis of precursors (e.g., 4-fluorophenylacetic acid, nitric acid) | Depletion of non-renewable resources, emissions from precursor production |
| Chemical Manufacturing | Energy (electricity, heat) for reactors, pumps, and distillation units; Solvents; Catalysts; Water | Product (this compound); Air emissions (e.g., NOx); Wastewater streams; Solid/hazardous waste |
| Separation & Purification | Energy for distillation, crystallization, or chromatography; Additional solvents | Purified product; Solvent waste for disposal or recycling; Product losses |
| Waste Treatment | Energy and reagents for neutralization, incineration, or other treatment processes | Treated effluent; Solid ash/residue for landfill; Air emissions from incineration |
Environmental Impact Assessment of this compound: Data Not Available
A comprehensive assessment of the potential pollutant release and environmental impact of the chemical compound this compound cannot be provided at this time due to a lack of available scientific data.
Extensive searches for research findings, environmental fate studies, and ecotoxicological data specific to this compound have not yielded any results. Information regarding its behavior in the environment, potential for release, and subsequent impact on ecosystems is not present in the public scientific literature.
To conduct a thorough environmental impact assessment, specific data points are required. These include, but are not limited to:
Physical and Chemical Properties: While basic structural information is available, detailed data on properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) are necessary to predict the compound's movement and distribution in the environment.
Environmental Fate: Information on how the compound behaves and persists in different environmental compartments (air, water, soil) is crucial. This involves studies on:
Biodegradation: The potential for microorganisms to break down the compound.
Abiotic Degradation: Processes such as hydrolysis and photolysis that could degrade the compound.
Mobility: The potential for the compound to move through soil and into groundwater.
Bioaccumulation: The potential for the compound to accumulate in living organisms.
Ecotoxicity: Data on the harmful effects of the compound on a range of organisms, including aquatic life (fish, invertebrates, algae) and terrestrial organisms, is essential for risk assessment.
While general information exists for related chemical classes such as nitroaromatic compounds and fluorinated substances, it is not scientifically sound to extrapolate this data to predict the specific environmental impact of this compound. The presence and position of the fluorine atom and the nitro group on the phenyl ring can significantly influence the compound's properties and environmental behavior in ways that cannot be accurately predicted without direct experimental evidence. nih.govnih.gov
Without dedicated studies on this compound, any discussion of its pollutant release and environmental impact would be purely speculative and would not meet the standards of a scientifically rigorous assessment. Therefore, no data tables or detailed research findings can be presented for this specific compound.
Q & A
Q. What are the common synthetic routes for preparing methyl 2-(4-fluoro-3-nitrophenyl)acetate, and how is purity ensured?
The compound is typically synthesized via esterification of 4-fluoro-3-nitrophenylacetic acid using methanol and catalytic sulfuric acid under reflux (87% yield) . Post-synthesis, purification involves neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation. Purity is confirmed by ¹H NMR (e.g., δ 4.35 ppm for CH₂ in the acetate group) and high-resolution mass spectrometry (HRMS; [M-H]⁻ at m/z 277.0026) .
Q. What spectroscopic techniques are critical for structural confirmation?
¹H NMR is essential for identifying functional groups (e.g., aromatic protons at δ 7.47–7.85 ppm and ester CH₃ at δ 3.83 ppm) . HRMS validates molecular weight (e.g., calculated m/z 278.0009 for C₈H₇FN₂O₆S) . For crystalline derivatives, X-ray diffraction (XRD) provides bond-length and angle data, as seen in related sulfonamide analogs .
Q. How does the nitro group influence reactivity in downstream modifications?
The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Reduction with catalysts like Pd/C or Zn/HCl converts it to an amine, enabling coupling reactions (e.g., forming sulfonamides or amides) . Reactivity can be tuned by adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives like sulfonamide analogs?
Key factors include:
- Catalyst choice : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of nitroaromatic intermediates .
- Temperature control : Reflux conditions (e.g., 80°C in methanol) improve ester hydrolysis efficiency . Yields for sulfonamide derivatives range from 49% to 78% under optimized conditions .
Q. What strategies validate biological activity in antimicrobial studies?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-negative (K. pneumoniae) and Gram-positive bacteria .
- Synergy studies : Combine with antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
Q. How do substituent positions (fluoro, nitro) affect structure-activity relationships (SAR)?
- Fluorine at C4 : Enhances metabolic stability via reduced CYP450 interaction.
- Nitro at C3 : Increases electrophilicity, favoring nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) . Comparative studies show analogs like methyl 2-(3-fluoro-5-nitrophenyl)acetate exhibit distinct reactivity due to steric and electronic differences .
Q. What computational methods predict reactivity or binding modes?
- DFT calculations : Model charge distribution to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock .
- QSAR models : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity .
Q. How are conflicting spectral or crystallographic data resolved?
- Multi-technique validation : Cross-check NMR, HRMS, and XRD data. For example, conflicting NOE signals in NMR may require XRD confirmation of stereochemistry .
- Dynamic light scattering (DLS) : Assess aggregation states that distort spectral readings.
- Crystallographic refinement : Use SHELXL for precise atomic coordinate adjustments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
